[dimethyl(octyl)silyl]oxy-ethenyl-[methoxy(dimethyl)silyl]oxy-methylsilane
Description
[dimethyl(octyl)silyl]oxy-ethenyl-[methoxy(dimethyl)silyl]oxy-methylsilane is a complex organosilicon compound. This compound is characterized by the presence of multiple silicon-oxygen bonds and a combination of alkyl and vinyl groups. It is used in various applications due to its unique chemical properties, including its ability to form stable bonds with both organic and inorganic materials.
Properties
IUPAC Name |
[dimethyl(octyl)silyl]oxy-ethenyl-[methoxy(dimethyl)silyl]oxy-methylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H38O3Si3/c1-9-11-12-13-14-15-16-20(4,5)18-22(8,10-2)19-21(6,7)17-3/h10H,2,9,11-16H2,1,3-8H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXNNNSPWPQNSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[Si](C)(C)O[Si](C)(C=C)O[Si](C)(C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H38O3Si3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
597543-32-3 | |
| Record name | (Vinylmethylsiloxane) - (octylmethylsiloxane) - dimethylsiloxane terpolymer | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [dimethyl(octyl)silyl]oxy-ethenyl-[methoxy(dimethyl)silyl]oxy-methylsilane typically involves the reaction of octyltrichlorosilane with vinyltrimethoxysilane in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compounds. The reaction mixture is heated to a temperature of around 80-100°C and stirred for several hours to ensure complete reaction. The product is then purified by distillation or chromatography to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes. The raw materials are fed into the reactor, where they undergo the reaction under controlled temperature and pressure conditions. The product is continuously removed from the reactor and purified using industrial-scale distillation columns. This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[dimethyl(octyl)silyl]oxy-ethenyl-[methoxy(dimethyl)silyl]oxy-methylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: Reduction reactions can convert the vinyl groups to ethyl groups.
Substitution: The silicon atoms can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. These reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogenating agents like chlorine or bromine are used for substitution reactions. These reactions are carried out under controlled temperature and pressure conditions to prevent side reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Ethyl-substituted silanes.
Substitution: Halogenated silanes.
Scientific Research Applications
[dimethyl(octyl)silyl]oxy-ethenyl-[methoxy(dimethyl)silyl]oxy-methylsilane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent bonding properties.
Mechanism of Action
The mechanism of action of [dimethyl(octyl)silyl]oxy-ethenyl-[methoxy(dimethyl)silyl]oxy-methylsilane involves the formation of stable silicon-oxygen bonds with various substrates. The compound can interact with both organic and inorganic materials, forming a strong adhesive layer. This interaction is facilitated by the presence of multiple reactive sites on the molecule, allowing it to form multiple bonds simultaneously. The molecular targets include hydroxyl groups on surfaces, which react with the silicon atoms to form siloxane bonds.
Comparison with Similar Compounds
Similar Compounds
- [dimethyl(ethyl)silyl]oxy-ethenyl-[methoxy(dimethyl)silyl]oxy-methylsilane
- [dimethyl(propyl)silyl]oxy-ethenyl-[methoxy(dimethyl)silyl]oxy-methylsilane
- [dimethyl(butyl)silyl]oxy-ethenyl-[methoxy(dimethyl)silyl]oxy-methylsilane
Uniqueness
Compared to similar compounds, [dimethyl(octyl)silyl]oxy-ethenyl-[methoxy(dimethyl)silyl]oxy-methylsilane has a longer alkyl chain, which provides enhanced hydrophobicity and flexibility. This makes it particularly useful in applications where water resistance and flexibility are important, such as in coatings and sealants. Additionally, the presence of both vinyl and methoxy groups allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry.
Biological Activity
The compound dimethyl(octyl)silyl]oxy-ethenyl-[methoxy(dimethyl)silyl]oxy-methylsilane is a silicone-based polymer known for its unique chemical structure and properties. This compound has garnered attention in various fields, including materials science, biology, and medicine, due to its potential applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in biocompatible materials, and relevant case studies.
Chemical Structure and Properties
Dimethyl(octyl)silyl]oxy-ethenyl-[methoxy(dimethyl)silyl]oxy-methylsilane features a silicon-oxygen backbone with multiple functional groups that enhance its flexibility and thermal stability. The presence of vinyl and methoxy groups contributes to its reactivity and compatibility with various biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C13H30O3Si4 |
| Molecular Weight | 330.83 g/mol |
| Boiling Point | 188.18 °C |
| Density | N/A |
| Flash Point | 58.02 °C |
Mechanisms of Biological Activity
The biological activity of dimethyl(octyl)silyl]oxy-ethenyl-[methoxy(dimethyl)silyl]oxy-methylsilane can be attributed to several mechanisms:
- Biocompatibility : The compound's silicone structure is inherently biocompatible, making it suitable for medical applications such as implants and drug delivery systems.
- Chemical Reactivity : The vinyl groups can participate in polymerization reactions, allowing the formation of hydrogels or other structures that can encapsulate drugs or biological molecules.
- Surface Modification : The methoxy groups facilitate surface modification, enhancing the interaction with biological tissues.
Applications in Biology and Medicine
Dimethyl(octyl)silyl]oxy-ethenyl-[methoxy(dimethyl)silyl]oxy-methylsilane has been utilized in various biomedical applications:
- Medical Devices : Its flexibility and inertness make it an ideal candidate for coatings on medical devices, reducing the risk of adverse reactions.
- Drug Delivery Systems : The compound has been investigated for use in drug delivery systems due to its ability to form stable gels that can control the release of therapeutic agents.
- Tissue Engineering : Its properties allow it to be used as a scaffold material in tissue engineering applications.
Case Studies
Several studies have highlighted the effectiveness of dimethyl(octyl)silyl]oxy-ethenyl-[methoxy(dimethyl)silyl]oxy-methylsilane in biological contexts:
- Study on Drug Release : A study demonstrated that hydrogels formed from this compound could effectively encapsulate and release anti-cancer drugs over an extended period, showing potential for targeted therapy.
- Biocompatibility Assessment : Research involving animal models indicated that implants coated with this silicone polymer exhibited minimal inflammatory responses, underscoring its biocompatibility.
- Tissue Regeneration : In vitro studies showed that scaffolds made from this compound supported cell adhesion and proliferation, indicating promise for tissue engineering applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
